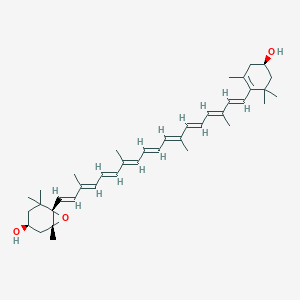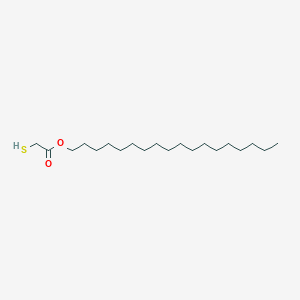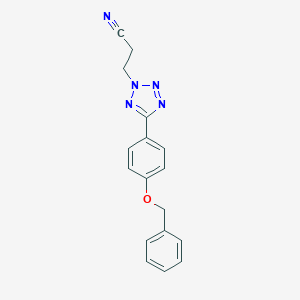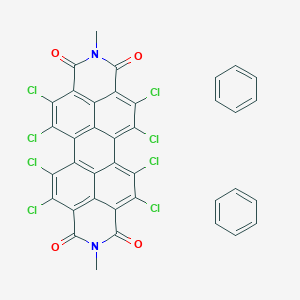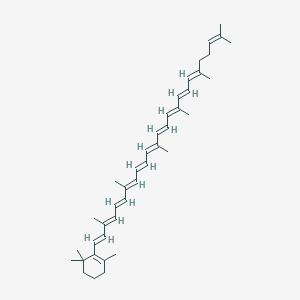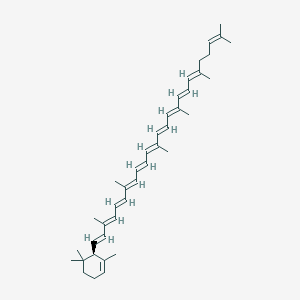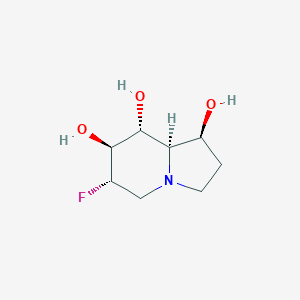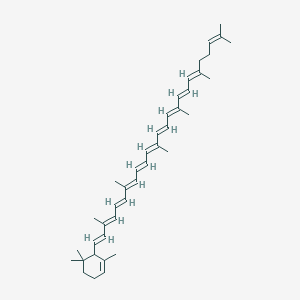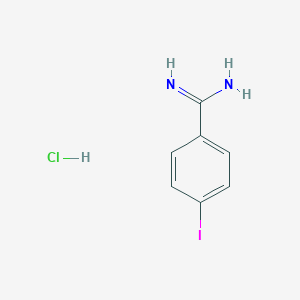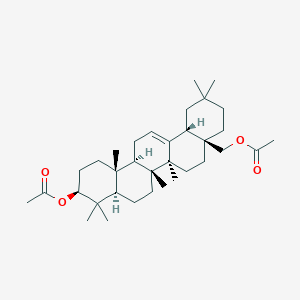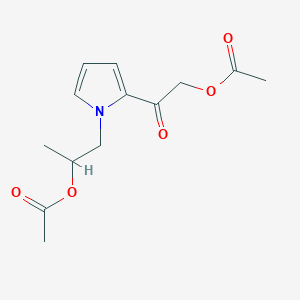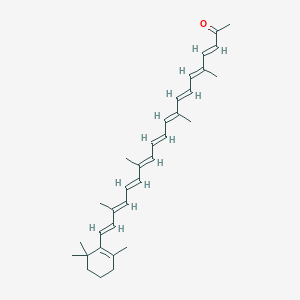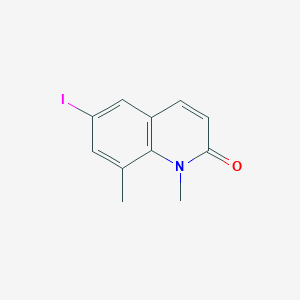
6-Iodo-1,8-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-1,8-dimethylquinolin-2(1H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential use in various biological applications, including as a fluorescent probe for imaging and as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
6-Iodo-1,8-dimethylquinolin-2(1H)-one has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. The compound exhibits strong fluorescence properties, making it useful for imaging biological samples. Additionally, the compound has been investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 6-Iodo-1,8-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Iodo-1,8-dimethylquinolin-2(1H)-one has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Iodo-1,8-dimethylquinolin-2(1H)-one in lab experiments is its strong fluorescence properties, which make it useful for imaging biological samples. Additionally, the compound has been shown to have potential therapeutic applications, particularly in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Iodo-1,8-dimethylquinolin-2(1H)-one. One potential direction is to further investigate the compound's potential use as a therapeutic agent, particularly in the treatment of cancer. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various biological systems. Finally, the compound's fluorescence properties could be further explored for use in imaging and other biological applications.
Synthesemethoden
The synthesis of 6-Iodo-1,8-dimethylquinolin-2(1H)-one involves a multi-step process that can be achieved through various methods. One such method involves the reaction of 2,4-pentanedione with iodine and ammonium acetate, followed by the reaction with 2-amino-4,6-dimethylpyridine. This method has been reported to yield the desired compound with a high yield and purity.
Eigenschaften
CAS-Nummer |
135715-93-4 |
|---|---|
Produktname |
6-Iodo-1,8-dimethylquinolin-2(1H)-one |
Molekularformel |
C11H10INO |
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
6-iodo-1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-9(12)6-8-3-4-10(14)13(2)11(7)8/h3-6H,1-2H3 |
InChI-Schlüssel |
OOXJZDYPXNQUSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
Kanonische SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
Synonyme |
2(1H)-Quinolinone,6-iodo-1,8-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



